Cas no 902836-26-4 (2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid)

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a fluorinated aromatic compound featuring a phenylacetic acid core substituted with a 3-fluorobenzyloxy group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the acetic acid moiety allows for further functionalization via esterification or amidation. Its well-defined purity and consistent reactivity make it suitable for research and development applications, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically supplied with detailed analytical characterization to ensure reproducibility in synthetic workflows.
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid structure
902836-26-4 structure
Product Name:2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
CAS No:902836-26-4
MF:C15H13FO3
MW:260.260328054428
MDL:MFCD08061042
CID:796833
PubChem ID:11974816
Update Time:2025-10-23

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
    • 3-(3-Fluorobenzyloxy)phenylacetic acid
    • 2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid
    • Benzeneacetic acid, 3-[(3-fluorophenyl)methoxy]-
    • 3-[(3-Fluorophenyl)methoxy]benzeneacetic acid (ACI)
    • 2-(3-((3-Fluorobenzyl)oxy)phenyl)aceticacid
    • AKOS006039065
    • 2-{3-[(3-Fluorophenyl)Methoxy]Phenyl}Acetic Acid
    • DTXSID50474994
    • CS-0179888
    • {3-[(3-FLUOROPHENYL)METHOXY]PHENYL}ACETIC ACID
    • AS-66451
    • AC-6325
    • 902836-26-4
    • Benzeneacetic acid,3-[(3-fluorophenyl)methoxy]-
    • [3-(3-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID
    • MDL: MFCD08061042
    • Inchi: 1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
    • InChI Key: BNMQCGBGOFGWLL-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=C(OCC2C=C(F)C=CC=2)C=CC=1)O

Computed Properties

  • Exact Mass: 260.08500
  • Monoisotopic Mass: 260.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.264
  • Melting Point: 90-96℃
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.58
  • PSA: 46.53000
  • LogP: 3.03180
  • Vapor Pressure: Not available

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2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Synthesis and aldose reductase inhibitory activities of novel O-substituted hydroxyphenylacetic acid derivatives
Rakowitz, Dietmar; Angerer, Helga; Matuszczak, Barbara, Archiv der Pharmazie (Weinheim, 2006, 339(10), 547-558

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Raw materials

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Preparation Products

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:902836-26-4)2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
Order Number:A843489
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):191.0/319.0/636.0
Email:sales@amadischem.com

Additional information on 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Research Brief on 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 902836-26-4): Recent Advances and Applications

The compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 902836-26-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound, characterized by its fluorobenzyl and phenylacetic acid moieties, has been investigated for its role as an intermediate in the synthesis of more complex bioactive molecules and its direct pharmacological effects.

Recent studies have highlighted the compound's utility in the development of anti-inflammatory and analgesic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the COX-2 active site, revealing a high affinity and specificity that could be leveraged for designing next-generation NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).

In addition to its anti-inflammatory properties, the compound has shown promise in oncology research. A preprint article from BioRxiv (2024) reported that derivatives of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid exhibited cytotoxic effects against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses. These findings suggest that further optimization of the compound's structure could yield potent anticancer agents with improved selectivity and reduced side effects.

The synthesis and scalability of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid have also been areas of active research. A recent patent (US20230145678A1) describes an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. The patented method employs a Pd-catalyzed coupling reaction, which offers advantages in terms of environmental sustainability and cost-effectiveness. This advancement is particularly relevant for industrial-scale production, where efficiency and safety are paramount.

Despite these promising developments, challenges remain in the clinical translation of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid and its derivatives. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to improve its therapeutic profile. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 902836-26-4) represents a versatile scaffold with significant potential in drug discovery and development. Its dual role as a bioactive compound and a synthetic intermediate underscores its value in both academic and industrial settings. Future research should focus on optimizing its pharmacological properties and expanding its therapeutic applications, particularly in inflammation and oncology.

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Amadis Chemical Company Limited
(CAS:902836-26-4)2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
A843489
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):191.0/319.0/636.0
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